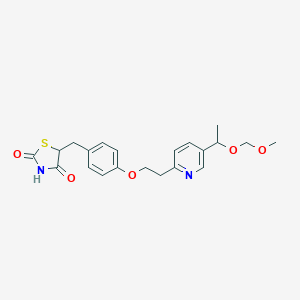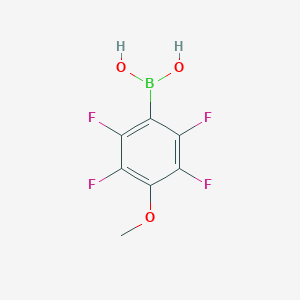
(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid
Overview
Description
(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid is an organic compound that belongs to the class of organic compounds known as 3-halobenzoic acids and derivatives . It is a colorless liquid with hygroscopic properties and a faintly phenolic odor .
Synthesis Analysis
Boronic acids, including (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid, have been widely studied in medicinal chemistry. They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis .Molecular Structure Analysis
The molecular formula of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid is C7H5BF4O3 . Its molecular weight is 223.92 g/mol . The InChI code is InChI=1S/C7H5BF4O3/c1-15-7-5 (11)3 (9)2 (8 (13)14)4 (10)6 (7)12/h13-14H,1H3 .Chemical Reactions Analysis
Boronic acids, including (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . They are also used in palladium-catalyzed direct arylation and other types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid include a molecular weight of 223.92 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 7, rotatable bond count of 2, exact mass of 224.0267868 g/mol, monoisotopic mass of 224.0267868 g/mol, topological polar surface area of 49.7 Ų, heavy atom count of 15, and a formal charge of 0 .Scientific Research Applications
Pharmaceutical Drug Synthesis
(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid: is a pivotal compound in the synthesis of pharmaceutical drugs . Its unique structure allows it to participate in various chemical reactions that are essential in the development of new medications. It serves as a versatile building block in the construction of complex molecules, often acting as an intermediate in the creation of active pharmaceutical ingredients (APIs).
Suzuki-Miyaura Cross-Coupling Reactions
This compound is extensively used in Suzuki-Miyaura cross-coupling reactions . These reactions are a cornerstone of modern synthetic organic chemistry, allowing for the formation of carbon-carbon bonds. The boronic acid moiety of the compound reacts with halide-containing compounds in the presence of a palladium catalyst, leading to the synthesis of biaryl structures that are prevalent in many organic molecules, including pharmaceuticals and agrochemicals.
Material Science
In material science, (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid can be used to modify surface properties of materials . The fluorine atoms contribute to the compound’s high electronegativity and low polarizability, which can be exploited to create surfaces with specific chemical and physical characteristics, such as hydrophobicity or unique optical properties.
Biological Probes
Due to its ability to form stable covalent bonds with sugars and other diol-containing biomolecules, this compound can be used as a biological probe . It can be attached to various biomolecules to study biological processes, track the location of molecules within cells, or investigate the interactions between different cellular components.
Catalyst Design
The compound’s structure is beneficial in the design of catalysts . Its boronic acid group can interact with other molecules to form stable complexes, which can then act as catalysts in a variety of chemical reactions. This is particularly useful in reactions that require high precision and specificity.
Analytical Chemistry
In analytical chemistry, (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid can be used as a reagent to detect and quantify certain substances . The boronic acid moiety can bind to saccharides, making it useful in the detection of sugars and glycoproteins.
Organic Light-Emitting Diodes (OLEDs)
The electron-withdrawing fluorine atoms make this compound a candidate for use in the development of OLEDs . By incorporating it into the molecular structure of an OLED, it can potentially improve the electron transport properties and overall efficiency of the device.
Peptide Synthesis
Lastly, this compound finds application in peptide synthesis . It can be used to introduce fluorinated aromatic groups into peptides, which can alter their physical properties, stability, and biological activity. This is particularly important in the development of peptide-based therapeutics.
Mechanism of Action
Target of Action
The primary target of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid, also known as 4-Methoxy-2,3,5,6-tetrafluorophenylboronic acid, is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group of the compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s boronic acid group plays a crucial role in this process, acting as a nucleophile in the transmetalation step .
Pharmacokinetics
These features suggest that the compound may have favorable bioavailability properties for chemical transformations .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . This makes it an indispensable compound extensively employed in the biomedical arena, assuming a pivotal position as a central intermediary within the intricate web of pharmaceutical drug synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic esters, including this compound, can be affected by air and moisture . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . Furthermore, the Suzuki–Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant, contributing to the success of this compound in organic synthesis .
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
properties
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCUUTFGJGZDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)OC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584712 | |
| Record name | (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid | |
CAS RN |
871126-20-4 | |
| Record name | B-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



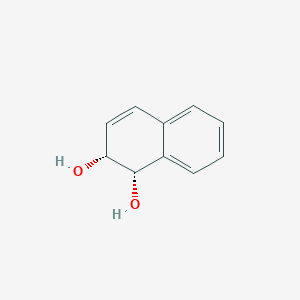
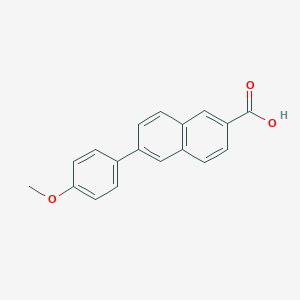
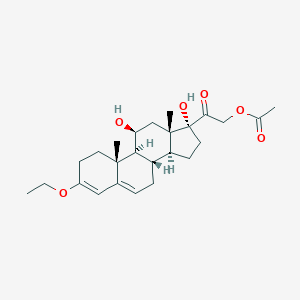

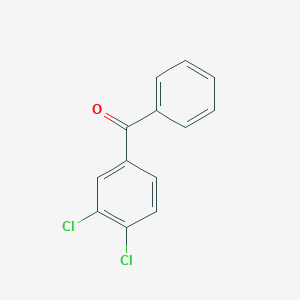
![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)
![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)
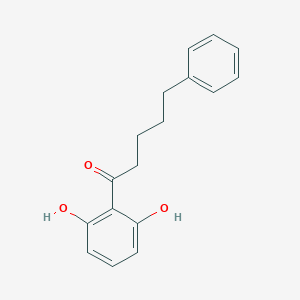

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)

